molecular formula C11H14O3 B163568 Benzyl 2-hydroxybutanoate CAS No. 130516-25-5

Benzyl 2-hydroxybutanoate

Cat. No.: B163568
CAS No.: 130516-25-5
M. Wt: 194.23 g/mol
InChI Key: HTOPVOTYQCSGNP-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxybutanoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the condensation of benzyl alcohol and 2-hydroxybutanoic acid. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and as a flavoring agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-hydroxybutanoate can be synthesized through the esterification reaction between benzyl alcohol and 2-hydroxybutanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the reaction efficiency and reduce the need for corrosive liquid acids.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, which can convert the benzylic alcohol group to a carboxylic acid.

    Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl ester can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzyl 2-hydroxybutanoic acid.

    Reduction: Benzyl 2-hydroxybutanol.

    Substitution: Benzyl-substituted amides or thiol esters.

Scientific Research Applications

Benzyl 2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: this compound is explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry.

Mechanism of Action

The mechanism of action of benzyl 2-hydroxybutanoate primarily involves its hydrolysis to benzyl alcohol and 2-hydroxybutanoic acid. Enzymes such as esterases catalyze this hydrolysis reaction. The resulting products can then participate in various metabolic pathways. Benzyl alcohol can be further oxidized to benzaldehyde and benzoic acid, while 2-hydroxybutanoic acid can enter the citric acid cycle.

Comparison with Similar Compounds

    Benzyl acetate: An ester formed from benzyl alcohol and acetic acid.

    Benzyl propanoate: An ester formed from benzyl alcohol and propanoic acid.

    Benzyl butanoate: An ester formed from benzyl alcohol and butanoic acid.

Comparison: Benzyl 2-hydroxybutanoate is unique due to the presence of the hydroxyl group on the butanoate moiety, which imparts additional reactivity compared to other benzyl esters. This hydroxyl group allows for further functionalization and makes the compound more versatile in synthetic applications.

Properties

IUPAC Name

benzyl 2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOPVOTYQCSGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552345
Record name Benzyl 2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130516-25-5
Record name Benzyl 2-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (±)-2-hydroxybutanoic acid, sodium salt (2.54 g, 20.1 mmol) in dry DMF (30 ml) was added benzyl bromide (2.9 mL, 1.2 eq) and anhydrous KI (330 mg, 0.1 eq). The suspension was heated at 100° C. for 24 hours and the DMF was distilled off under reduced pressure. The residue was taken up in ether, washed with water and saturated Na2S2O3, dried (MgSO4), and concentrated. Distillation of the residual oil afforded 3.7 g (95%) of benzyl (±)-2-hydroxybutanoate as a colorless oil, b.p. 95° C. (0.45 Torr).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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